molecular formula C19H23O3P B8571907 Diethyl 3,3-Diphenylallylphosphonate

Diethyl 3,3-Diphenylallylphosphonate

Cat. No.: B8571907
M. Wt: 330.4 g/mol
InChI Key: MIFYYHFERGLOOB-UHFFFAOYSA-N
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Description

Diethyl 3,3-Diphenylallylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3,3-diphenylallyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3-Diphenylallylphosphonate typically involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. In this case, diethyl phosphite reacts with 3,3-diphenylallyl bromide under controlled conditions to yield the desired phosphonate . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3-Diphenylallylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3,3-Diphenylallylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 3,3-Diphenylallylphosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. This interaction can inhibit or enhance the function of specific enzymes, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diphenyl phosphonate

Uniqueness

Diethyl 3,3-Diphenylallylphosphonate is unique due to the presence of the 3,3-diphenylallyl group, which imparts distinct chemical properties and reactivity. This makes it more versatile in certain synthetic applications compared to simpler phosphonates .

Conclusion

This compound is a valuable compound in the field of organic chemistry and beyond Its unique structure and reactivity make it a useful reagent in various chemical reactions and applications

Properties

Molecular Formula

C19H23O3P

Molecular Weight

330.4 g/mol

IUPAC Name

(3-diethoxyphosphoryl-1-phenylprop-1-enyl)benzene

InChI

InChI=1S/C19H23O3P/c1-3-21-23(20,22-4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-15H,3-4,16H2,1-2H3

InChI Key

MIFYYHFERGLOOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 40.8 g (0.155 mol) of 3,3-diphenylallyl chloride (11a) and 94.48 g (0.569 mol) of triethyl phosphite was stirred with refluxing for 24 hours. The disappearance of the 3,3-diphenylallyl chloride (11a) was ascertained, before the reaction was terminated. After cooling, the reaction mixture was distilled with a Claisen flask equipped with a vigreux to obtain 55.39 g of the target compound.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
94.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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